

3-Chloro-2-methylbenzamide CAS 205178-79-6 characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-methylbenzamide

Cat. No.: B2607966

[Get Quote](#)

An In-depth Technical Guide to the Characterization of **3-Chloro-2-methylbenzamide** (CAS 205178-79-6)

Authored by a Senior Application Scientist Introduction: The Role of Rigorous Characterization in Drug Development

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with exacting standards of quality, safety, and efficacy.

Pharmaceutical intermediates, such as **3-Chloro-2-methylbenzamide**, are the foundational building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).^[1] While not APIs themselves, the purity, stability, and structural integrity of these intermediates are paramount; any impurities or inconsistencies can propagate through the synthetic pathway, potentially compromising the final drug product's safety and performance.^[2]

This guide provides a comprehensive framework for the characterization of **3-Chloro-2-methylbenzamide**, a substituted benzamide that holds potential as a precursor in medicinal chemistry.^{[3][4]} We will move beyond a simple listing of techniques, instead focusing on the underlying scientific rationale for each experimental choice. This document is designed for researchers, quality control analysts, and process chemists who require a robust, self-validating system for confirming the identity, purity, and stability of this critical intermediate.^{[5][6]}

Synthesis and Physicochemical Profile

A logical and common synthetic route to **3-Chloro-2-methylbenzamide** proceeds from its corresponding carboxylic acid, 3-Chloro-2-methylbenzoic acid (CAS 7499-08-3).^[7] The synthesis typically involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by amination.

Proposed Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Proposed synthesis and purification workflow for **3-Chloro-2-methylbenzamide**.

Physicochemical Data Summary

A foundational aspect of characterization is the confirmation of basic physical and chemical properties. These constants serve as the first-pass indicators of material identity and purity.

Property	Value	Source
CAS Number	205178-79-6	[8] [9]
Molecular Formula	C ₈ H ₈ ClNO	[8] [10]
Molecular Weight	169.61 g/mol	[8] [10]
Appearance	White to off-white solid/powder	[9] [11]
Melting Point	167°C	[8]
Purity (Typical)	>95%	[9]
Storage	Sealed in dry, room temperature conditions	[9] [12]
IUPAC Name	3-chloro-2-methylbenzamide	[9]

Structural Elucidation: A Spectroscopic Triad

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of NMR, IR, and Mass Spectrometry is essential to create a comprehensive and self-validating structural profile.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[14] For this molecule, both ^1H and ^{13}C NMR are required.

Rationale for Experimental Choices:

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity readily dissolves the benzamide, and importantly, it allows for the observation of the exchangeable amide protons (-NH₂), which would be lost in solvents like D₂O.
- Internal Standard: Tetramethylsilane (TMS) is the universal standard, defined as 0.0 ppm, for calibrating chemical shifts.[15]

Step-by-Step Protocol: NMR Analysis

- Sample Preparation: Accurately weigh 10-15 mg of **3-Chloro-2-methylbenzamide** and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
- Shimming: Place the sample in the NMR spectrometer (a 400 MHz or higher field is recommended for better resolution) and perform automated or manual shimming to optimize magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum. As the ^{13}C nucleus has low natural abundance, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or TMS. Integrate the ^1H NMR signals.

Expected Spectral Data:

^1H NMR (Predicted, DMSO- d_6, 400 MHz)		
Chemical Shift (δ , ppm)	Multiplicity	Assignment & Rationale
~7.8 - 7.6	Multiplet	3H, Aromatic protons (H4, H5, H6). Their exact shifts and coupling are influenced by the electron-withdrawing effects of the chloro and amide groups.
~7.5 & ~7.3	Broad Singlets	2H, Amide (-CONH ₂) protons. They appear as two separate signals due to restricted rotation around the C-N bond and are broadened by quadrupole effects and exchange.
~2.3	Singlet	3H, Methyl (-CH ₃) protons. Appears as a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR (Predicted, DMSO-d₆, 100 MHz)

Chemical Shift (δ , ppm)	Assignment & Rationale
~168	C=O (Amide Carbonyl). Typically found in this downfield region.
~140 - 125	6C, Aromatic carbons (C1-C6). The specific shifts depend on the electronic environment created by the substituents. Carbons attached to electronegative atoms (Cl, N) will be shifted accordingly.
~18	-CH ₃ (Methyl Carbon). Found in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups within the molecule.

Step-by-Step Protocol: Attenuated Total Reflectance (ATR)-IR

- Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the solid **3-Chloro-2-methylbenzamide** powder directly onto the crystal.
- Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
- Data Analysis: Label the significant peaks in the spectrum (in cm^{-1}).

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group & Rationale
3400 - 3100	N-H Stretch	Primary Amide (-NH ₂). Often appears as two distinct bands (symmetric and asymmetric stretching).
~3050	C-H Stretch (Aromatic)	Aromatic Ring. Characteristic C-H vibrations on the benzene ring.
~1660	C=O Stretch (Amide I)	Amide Carbonyl. A very strong and sharp absorption, characteristic of the amide functional group.
~1600, ~1475	C=C Stretch	Aromatic Ring. Skeletal vibrations of the benzene ring.
~800 - 700	C-Cl Stretch	Aryl Halide. The position can vary but is expected in this fingerprint region.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation information, which acts as a molecular fingerprint.

Rationale for Experimental Choices:

- Ionization Method: Electron Ionization (EI) is a robust technique for relatively small, thermally stable molecules and provides rich, reproducible fragmentation patterns.
- Key Observation: The presence of a chlorine atom is definitively confirmed by its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks: (M)⁺ and (M+2)⁺, with a corresponding intensity ratio of 3:1.[\[16\]](#)[\[17\]](#)

Step-by-Step Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile solvent like ethyl acetate or methanol (~1 mg/mL).
- **Injection:** Inject a small volume (e.g., 1 μ L) into the Gas Chromatograph (GC) inlet.
- **Separation:** The compound will travel through the GC column (a standard non-polar column like a DB-5 is suitable) and elute as a single peak, confirming its purity under these conditions.
- **Ionization & Detection:** As the compound elutes from the GC, it enters the mass spectrometer, where it is ionized (EI at 70 eV). The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.
- **Data Analysis:** Analyze the resulting mass spectrum. Identify the molecular ion peaks and major fragment ions.

Expected Mass Spectrum Data:

m/z Value	Ion Identity	Rationale for Formation
169 / 171	$[M]^+$ / $[M+2]^+$	Molecular Ion Peak. The presence of both peaks in a ~3:1 ratio is definitive proof of one chlorine atom.
153 / 155	$[M - NH_2]^+$	Loss of the amino group (16 Da).
141 / 143	$[M - CO]^+$ or $[C_7H_6Cl]^+$	Potential loss of carbon monoxide or a more complex rearrangement.
126	$[M - CONH_2 - H]^+$	Loss of the entire primary amide group (44 Da) followed by loss of a hydrogen atom.
111	$[C_7H_5Cl]^+$	Benzoyl cation fragment containing chlorine.

Purity Assessment: The Chromatographic Standard

For any pharmaceutical intermediate, purity is not optional. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for quantifying purity and detecting trace-level impurities.[\[1\]](#)[\[18\]](#)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale for Experimental Choices:

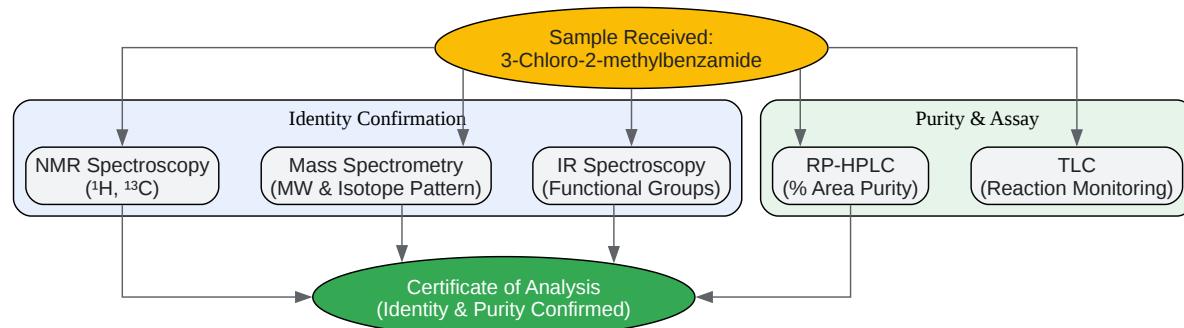
- **Stationary Phase:** A C18 column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for aromatic compounds like this one.
- **Mobile Phase:** A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer provides excellent resolving power. A gradient elution (where the organic solvent percentage increases over time) is often necessary to elute any late-arising, more non-polar impurities.

- Detector: A UV detector is ideal, as the benzene ring possesses a strong chromophore that absorbs UV light, typically around 220-254 nm.[19]

Step-by-Step Protocol: HPLC Purity Method

- Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Filter and degas both.
- Sample Preparation: Accurately prepare a sample solution of **3-Chloro-2-methylbenzamide** in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile/Water) at a concentration of approximately 0.5 mg/mL.
- System Setup:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Flow Rate: 1.0 mL/min.
 - Detector Wavelength: 230 nm.
 - Column Temperature: 30°C.
 - Injection Volume: 10 µL.
- Gradient Elution: Run a linear gradient, for example: 0-20 min, 30% B to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 30% B and equilibrate.
- Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Analytical Characterization Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 3. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization for Pharmaceutical Products - Eurofins Scientific [eurofins.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. 3-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. 3-Chloro-2-methylbenzamide | 205178-79-6 [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. 2-Chloro-3-methylbenzoic acid | 15068-35-6 [chemicalbook.com]
- 12. FCKeditor - Resources Browser [diarydirectory.com]
- 13. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.co.za [journals.co.za]
- 15. C4H9Cl (CH₃)₃CCl 2-chloro-2-methylpropane low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. C4H9Cl (CH₃)₃CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. TLC-Densitometric and RP-HPLC Methods for Simultaneous Determination of Dexamethasone and Chlorpheniramine Maleate in the Presence of Methylparaben and Propylparaben - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Chloro-2-methylbenzamide CAS 205178-79-6 characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2607966#3-chloro-2-methylbenzamide-cas-205178-79-6-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com